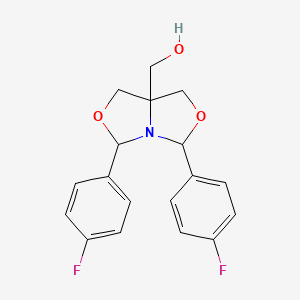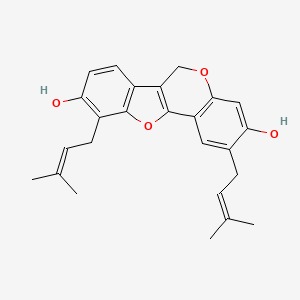
Erycristagallin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erycrystagallin: is a naturally occurring isoflavonoid compound isolated from the bark of certain Erythrina species. It has garnered attention due to its diverse biological activities, including antimicrobial and anti-inflammatory properties .
Scientific Research Applications
Chemistry: : Erycrystagallin is used as a model compound in studies of isoflavonoid chemistry and synthesis. Its unique structure makes it a valuable subject for exploring reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: : Erycrystagallin has shown potential in various biological applications. It exhibits antimicrobial activity against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents . Additionally, its anti-inflammatory properties are being investigated for potential therapeutic applications in treating inflammatory diseases .
Industry: : In the industrial sector, erycrystagallin’s properties are being explored for use in developing natural preservatives and additives for food and cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of erycrystagallin typically involves the extraction from the bark of Erythrina species using organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate erycrystagallin .
Industrial Production Methods: The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques would be essential to obtain erycrystagallin in pure form .
Chemical Reactions Analysis
Types of Reactions: : Erycrystagallin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Erycrystagallin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms of erycrystagallin .
Mechanism of Action
Erycrystagallin exerts its effects through multiple molecular targets and pathways. It inhibits the activity of phospholipase A2, an enzyme involved in the inflammatory response, thereby reducing inflammation . Additionally, erycrystagallin interferes with bacterial uptake of essential nutrients, leading to antimicrobial effects . Molecular docking studies have shown that erycrystagallin can bind to multiple target proteins, indicating a multi-target mechanism of action .
Comparison with Similar Compounds
Similar Compounds: : Erycrystagallin is structurally similar to other isoflavonoids such as abyssinone V and 4’-hydroxy-6,3’,5’-triprenylisoflavonone . These compounds also exhibit antimicrobial and anti-inflammatory properties.
Uniqueness: : What sets erycrystagallin apart is its higher potency in inhibiting phospholipase A2 and its broader spectrum of antimicrobial activity . This makes it a more promising candidate for developing new therapeutic agents compared to its analogs.
Conclusion
Erycrystagallin is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C25H26O4 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2,10-bis(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C25H26O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,26-27H,7-8,13H2,1-4H3 |
InChI Key |
VNTSSLCFFUCTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
Synonyms |
3,9-dihydroxy-2,10-di(gamma,gamma-dimethylallyl)-6a,11a-dehydropterocarpan erycristagallin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


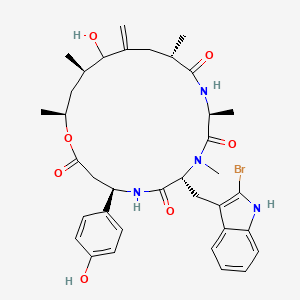
![5-[(1S)-1-[(1S,4S,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1244970.png)

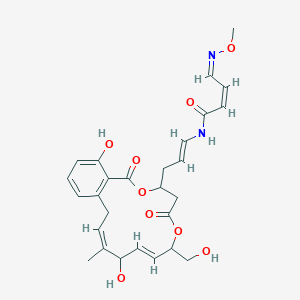
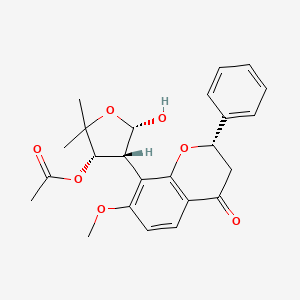

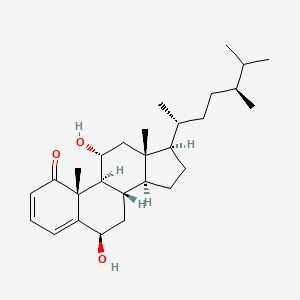
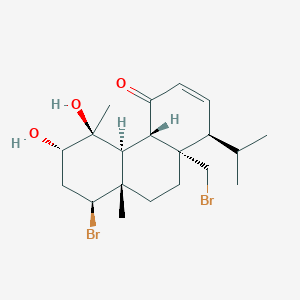
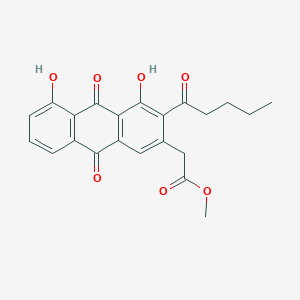
![(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B1244987.png)

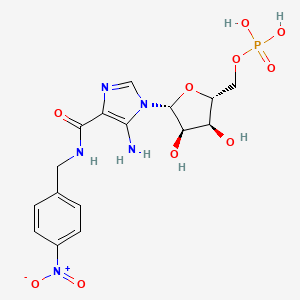
![[2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-iodophenyl]methanol](/img/structure/B1244991.png)
